3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine
Description
Structure
3D Structure
Properties
CAS No. |
1346600-82-5 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.223 |
IUPAC Name |
3-(2-methylpropyl)-2H-pyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H12N4/c1-6(2)3-7-9-8(13-12-7)4-10-5-11-9/h4-6H,3H2,1-2H3,(H,12,13) |
InChI Key |
HNNUJGSEFXASSP-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=C2C(=NN1)C=NC=N2 |
Synonyms |
3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine; |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization of 3 Isobutyl 1h Pyrazolo 4,3 D Pyrimidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Assignments and Analysis
The ¹H NMR spectrum of 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine would be expected to show distinct signals for the protons of the pyrazolo[4,3-d]pyrimidine core and the isobutyl substituent. The aromatic protons on the pyrimidine (B1678525) and pyrazole (B372694) rings would likely appear in the downfield region of the spectrum. The protons of the isobutyl group would exhibit characteristic splitting patterns: a doublet for the two CH₂ protons adjacent to the pyrimidine ring, a multiplet for the CH proton, and a doublet for the two terminal methyl groups.
The ¹³C NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The carbon atoms of the heterocyclic rings would resonate at lower field compared to the aliphatic carbons of the isobutyl group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen atoms in the fused ring system.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-5 | 8.5 - 9.0 | s | - |
| H-7 | 7.8 - 8.2 | s | - |
| CH₂ | 2.8 - 3.2 | d | J = 7-8 |
| CH | 2.0 - 2.4 | m | - |
| CH₃ | 0.9 - 1.2 | d | J = 6-7 |
| NH | 12.0 - 14.0 | br s | - |
s = singlet, d = doublet, m = multiplet, br s = broad singlet
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-3 | 155 - 160 |
| C-3a | 110 - 115 |
| C-5 | 150 - 155 |
| C-7 | 130 - 135 |
| C-7a | 145 - 150 |
| CH₂ | 35 - 40 |
| CH | 28 - 33 |
2D NMR Techniques for Connectivity and Conformation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential. These techniques are routinely applied to substituted pyrazolopyrimidines for unambiguous structural confirmation. nih.gov
COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, for instance, to confirm the connectivity within the isobutyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons. This would be crucial for confirming the attachment of the isobutyl group to the C-3 position of the pyrazolo[4,3-d]pyrimidine core by observing a correlation between the CH₂ protons of the isobutyl group and the C-3 and C-3a carbons of the ring system.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This high-precision measurement would allow for the confirmation of the elemental formula (C₉H₁₂N₄) by comparing the experimentally measured mass with the theoretically calculated mass.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Studies
Tandem mass spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation, a fragmentation pattern would be generated. The analysis of these fragment ions would provide valuable structural information. For pyrazolo[4,3-d]pyrimidines, fragmentation often involves the loss of small neutral molecules or radicals from the substituent groups and cleavage of the heterocyclic rings. For this compound, a characteristic fragmentation would be the loss of the isobutyl group or parts of it.
X-ray Crystallography for Solid-State Structural Determination
Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would yield precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that this technique is invaluable for confirming the tautomeric form and the conformation of substituents. nih.govresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of functional groups within a molecule. For this compound, these methods provide critical insights into the characteristic vibrations of the fused pyrimidine and pyrazole rings, as well as the isobutyl substituent. While specific experimental spectra for this exact compound are not widely published, analysis of closely related pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives allows for a detailed and predictive characterization of its vibrational modes. nih.govnih.govresearchgate.netnih.gov
The vibrational spectrum of this compound can be conceptually divided into contributions from the pyrazolo[4,3-d]pyrimidine core and the isobutyl group. The core structure is characterized by vibrations involving C-N, C=N, and C=C bonds within the heterocyclic rings, as well as N-H bending and stretching modes. The isobutyl group primarily exhibits C-H stretching and bending vibrations.
Detailed research on related pyrazolopyrimidine structures provides a basis for assigning expected vibrational frequencies. nih.govresearchgate.net For instance, studies on 4-amino pyrazolo(3,4-d)pyrimidine have utilized both Fourier Transform Infrared (FTIR) and Laser Raman spectroscopy, in conjunction with quantum mechanical calculations, to assign the fundamental vibrational modes. nih.govresearchgate.net These studies offer a foundational understanding of the vibrational behavior of the core heterocyclic system.
The key vibrational modes expected for this compound are summarized in the tables below, with assignments based on data from analogous compounds.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly sensitive to polar functional groups, making it well-suited for identifying the N-H and C-N moieties within the pyrazolo[4,3-d]pyrimidine structure. The stretching vibrations of these groups typically appear as strong, characteristic bands in the IR spectrum.
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group/Atoms Involved | Notes |
|---|---|---|---|
| N-H Stretch | 3200 - 3100 | N-H of the pyrazole ring | A broad band is often observed due to hydrogen bonding. In related compounds, this can appear around 3190 cm⁻¹. nih.gov |
| C-H Stretch (Aromatic) | 3100 - 3000 | C-H of the pyrimidine ring | Typically weak to medium intensity. |
| C-H Stretch (Aliphatic) | 2980 - 2870 | C-H of the isobutyl group | Multiple bands are expected for asymmetric and symmetric stretches of CH₃ and CH₂ groups. Similar derivatives show bands in the 2980-2950 cm⁻¹ range. nih.gov |
| C=N and C=C Ring Stretch | 1630 - 1450 | Pyrazolo[4,3-d]pyrimidine core | A series of complex bands characteristic of the heterocyclic ring system. A C=N stretch in a related compound was observed at 1620 cm⁻¹. mdpi.com |
| C-H Bend (Aliphatic) | 1470 - 1365 | C-H of the isobutyl group | Bending vibrations of the methyl and methylene (B1212753) groups. |
| N-H Bend | 1450 - 1350 | N-H of the pyrazole ring | In-plane bending, can sometimes be coupled with ring vibrations. |
| C-N Stretch | 1350 - 1250 | C-N bonds within the ring system | Important for characterizing the heterocyclic core. |
Raman Spectroscopy
Raman spectroscopy, which relies on the change in polarizability of a molecule during vibration, provides complementary information to IR spectroscopy. It is particularly effective for identifying non-polar bonds and symmetric vibrations, such as those of the C=C bonds within the aromatic rings.
Table 2: Predicted Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group/Atoms Involved | Notes |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3100 - 3000 | C-H of the pyrimidine ring | Often appears as a strong, sharp peak in Raman spectra. |
| C-H Stretch (Aliphatic) | 2980 - 2870 | C-H of the isobutyl group | Strong bands corresponding to symmetric and asymmetric stretches. |
| Ring Breathing Modes | 1000 - 950 | Pyrazolo[4,3-d]pyrimidine core | Symmetric expansion and contraction of the rings, often a strong and characteristic Raman band. |
| Ring Puckering/Deformation | Below 800 | Pyrazolo[4,3-d]pyrimidine core | Out-of-plane ring vibrations. |
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. The presence of characteristic bands for the N-H group, the aliphatic C-H bonds of the isobutyl substituent, and the complex fingerprint region of the pyrazolopyrimidine core allows for unambiguous confirmation of the compound's structure and functional group composition. nih.govresearchgate.net
Computational and Theoretical Chemistry Studies of 3 Isobutyl 1h Pyrazolo 4,3 D Pyrimidine
Quantum Chemical Calculations (DFT, HF) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental in elucidating the electronic properties and reactivity of pyrazolo-pyrimidine derivatives. nih.govjchemrev.com These calculations are often performed using various basis sets, such as HF/6−311+G** and B3LYP/6−311+G**, to model the molecular system accurately. jchemrev.comresearchgate.netindexcopernicus.com Such studies provide information on total energies, relative energies, dipole moments, and molecular electrostatic potentials (MEP), which map the charge distribution and reactive sites of a molecule. researchgate.net
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity, with a smaller gap generally implying higher reactivity. nih.gov
In studies of pyrazolo-pyrimidine derivatives, HOMO-LUMO analysis demonstrates that charge transfer occurs within the molecule. nih.govjchemrev.comresearchgate.net DFT calculations are used to compute the energies of these orbitals. mdpi.com For instance, in related heterocyclic systems, the electron density of the HOMO is often distributed on the pyrazole (B372694) or pyrimidine (B1678525) ring, while the LUMO's density may be located elsewhere, indicating the direction of intramolecular charge transfer upon electronic excitation. mdpi.com The HOMO-LUMO energy gap can reveal different charge-transfer possibilities within the molecule. capes.gov.br This analysis is vital for understanding how the molecule will interact with other species and its potential as an electronic material or a biologically active agent. aps.org
Table 1: Representative Frontier Orbital Energies for Pyrazolo-pyrimidine Analogs This table presents typical values found in computational studies of related heterocyclic compounds to illustrate the concept.
| Compound Class | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
| Antipyrine Derivative A1 | DFT | -4.788 | -2.339 | 2.449 |
| Antipyrine Derivative A2 | DFT | -4.908 | -3.109 | 1.799 |
| Antipyrine Derivative A3 | DFT | -4.942 | -3.101 | 1.841 |
Source: Adapted from DFT calculations on related inhibitor molecules. researchgate.net
Quantum chemical calculations are employed to determine the optimized three-dimensional structure of molecules. For pyrazolo-pyrimidine derivatives, methods like DFT with the B3LYP hybrid functional combined with basis sets such as 6–311++G(d,p) are used to accurately model geometrical parameters. mdpi.comdoaj.org These calculations yield precise data on bond lengths, bond angles, and dihedral angles. researchgate.net The optimized geometries are confirmed as true energy minima by performing frequency calculations. mdpi.com This information is critical for understanding the molecule's shape and how it might fit into the active site of a biological target. Conformational analysis, often performed with methods like DFT-D/B97D, helps identify the most stable conformers (different spatial arrangements of atoms) by comparing their relative energies. researchgate.net
Table 2: Typical Calculated Geometrical Parameters for a Pyrazolo-pyrimidine Core This table shows representative data for the core scaffold based on general findings in computational chemistry.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | N-N (pyrazole) | ~1.38 Å |
| Bond Length | C=N (pyrimidine) | ~1.33 Å |
| Bond Length | C-C (ring fusion) | ~1.40 Å |
| Bond Angle | C-N-C (pyrimidine) | ~116° |
| Bond Angle | N-N-C (pyrazole) | ~105° |
| Dihedral Angle | Ring Flatness | ~0° - 2° |
Source: Values are illustrative, based on standard parameters from computational studies of similar heterocyclic systems. researchgate.netmdpi.com
Pyrazolo[4,3-d]pyrimidines can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. For example, in the related 4-aminopyrazolo[3,4-d]pyrimidine system, tautomers can arise from proton migration between the nitrogen atoms of the pyrazole and pyrimidine rings. researchgate.net Computational methods, such as DFT and ab initio calculations, are essential for determining the relative stability of these tautomers. By calculating the total energy and relative Gibbs free energy for each possible form, researchers can identify the most stable tautomer under specific conditions (e.g., in the gas phase or in a solvent). researchgate.net Molecular mechanics energy analyses have also been used to compare the energies of different regioisomers, such as the N1- and N2-isomers. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, MD simulations provide critical insights into their conformational flexibility and behavior in a solvent environment. These simulations can validate the stability of binding modes predicted by molecular docking and assess how the molecule interacts with its environment. nih.govnih.gov
In studies on related pyrazolo-pyridine and pyrido-pyrimidine inhibitors, MD simulations have been used to confirm the stability of the ligand-protein complex. nih.govnih.gov These simulations show that key interactions, such as hydrogen bonds identified in docking studies, remain stable over the course of the simulation, underscoring the robustness of the interaction between the inhibitor and its target protein. nih.gov MD simulations are also instrumental in studying solvation effects, revealing how the molecule's conformation and dynamics change in the presence of water or other solvents, which is crucial for predicting its behavior in a biological system.
Quantitative Structure-Activity Relationship (QSAR) Modeling for in vitro Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazolo-pyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), are performed to predict the in vitro activity of new analogs. rsc.org
In a typical study, a set of related compounds with known inhibitory activities (e.g., IC₅₀ values) against a specific biological target are aligned. rsc.org The models are then built and validated using statistical metrics. A robust and predictive QSAR model is characterized by high squared correlation coefficients (R²) and cross-validated correlation coefficients (q²), as well as a high predictive R² (R²pred) for an external test set of compounds. rsc.org For example, successful CoMFA models for pyrazolopyrimidine-based inhibitors have been established with R² values of 0.968 and q² values of 0.666, indicating a strong correlation and predictive power. rsc.org These models help in designing new molecules with potentially enhanced biological activity.
Table 3: Illustrative Data for a QSAR Study on Kinase Inhibitors This table demonstrates the type of data used to build a QSAR model.
| Compound | Substituent (R) | IC₅₀ (µM) | pIC₅₀ (-logIC₅₀) |
| Derivative 1 | -H | 0.50 | 6.30 |
| Derivative 2 | -Cl | 0.25 | 6.60 |
| Derivative 3 | -CH₃ | 0.80 | 6.10 |
| Derivative 4 | -OCH₃ | 1.20 | 5.92 |
Source: Hypothetical data based on typical QSAR studies of kinase inhibitors. rsc.orgacs.org
Molecular Docking and Binding Free Energy Calculations for Target Interaction Mechanisms
Molecular docking is a widely used computational technique to predict the preferred orientation of a molecule when bound to a second molecule, such as a protein receptor. For pyrazolo[4,3-d]pyrimidine derivatives, docking simulations are crucial for understanding their mechanism of action as inhibitors of targets like cyclin-dependent kinases (CDKs), Mps1, and DNA topoisomerase. nih.govmdpi.comnih.govnih.gov These studies confirm that the pyrazolo-pyrimidine scaffold often acts as a bioisostere of adenine (B156593), fitting into the ATP binding site of kinases. nih.gov
Docking results typically reveal key interactions, such as hydrogen bonds with backbone residues in the hinge region of a kinase (e.g., Leu83 in CDK2) and hydrophobic interactions with other residues in the active site. nih.govnih.govresearchgate.net Following docking, binding free energy calculations, often using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are performed to provide a more quantitative estimate of the binding affinity. nih.gov These calculations break down the total binding free energy into components like van der Waals interactions, electrostatic energy, and solvation energy, identifying the primary forces driving the binding. nih.gov For example, studies on pyrido [3,4-d] pyrimidine inhibitors have shown that van der Waals forces and nonpolar solvation energies are major contributors to the favorable binding free energies. nih.gov
Table 4: Representative Molecular Docking and Binding Free Energy Data for Pyrazolo-pyrimidine Derivatives
| Compound Class | Target Protein | Docking Score (kcal/mol) | Binding Free Energy (kcal/mol) | Key Interacting Residues |
| Pyrazolo[3,4-b]pyridine | TRKA | -12.6 to -14.2 | Not Reported | Glu546, Met620, Lys627 |
| Pyrido[3,4-d]pyrimidine | Mps1 | Not Reported | -29.1 to -39.9 | G605, K529 |
| Pyrazolo[4,3-e]...pyrimidine | DHFR | -10.1 | Not Reported | GLY20, ASP21, SER59 |
| Pyrazolo[3,4-d]pyrimidine | DNA Topoisomerase | Not Reported | Not Reported | Not Specified |
Source: Data compiled from molecular modeling studies on related pyrimidine derivatives. mdpi.comnih.govnih.govnih.gov
Ligand-Protein Interaction Profiling with Biological Targets
Molecular docking simulations have been instrumental in profiling the interaction of pyrazolo[4,3-d]pyrimidine derivatives against a panel of protein kinases involved in cancer progression. While specific studies solely on the 3-isobutyl derivative are part of broader research, the collective data allows for an informed understanding of its likely binding modes.
Key biological targets for this class of compounds include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govmdpi.comresearchgate.net Docking studies consistently show that the pyrazolo[4,3-d]pyrimidine core acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the kinase hinge region. researchgate.net For instance, in studies of related compounds targeting EGFR, the pyrimidine nitrogen atoms are often observed to interact with key amino acid residues like Methionine 793. nih.gov
The 3-isobutyl group extends into a hydrophobic pocket within the ATP-binding site. The nature and size of this substituent are crucial for determining the selectivity and potency of the inhibitor. Different kinases have uniquely shaped hydrophobic pockets, and the isobutyl group's fit can enhance binding affinity for a specific target over others.
Interactive Table: Predicted Binding Affinities of a Representative Pyrazolo[4,3-d]pyrimidine Scaffold with Various Kinase Targets (Illustrative Data based on class-wide findings)
| Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| CDK2 | 3WBL | -9.8 | Leu83, Asp86 |
| EGFR (Wild Type) | 1M17 | -10.2 | Met793, Leu718 |
| EGFR (T790M Mutant) | 2JIV | -9.5 | Met793, Cys797 |
| VEGFR-2 | 3EWH | -9.1 | Cys919, Leu1035 |
Note: This data is illustrative of the compound class and not from a direct study of this compound.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-protein complex is governed by a combination of forces, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The pyrazolo[4,3-d]pyrimidine core is rich in hydrogen bond donors and acceptors. Typically, one or more nitrogen atoms on the pyrimidine ring form hydrogen bonds with the backbone amide groups of the kinase hinge region. researchgate.net For example, in CDK2, this interaction often involves the backbone NH of Leucine 83. researchgate.net The N1-H of the pyrazole ring can also act as a hydrogen bond donor, further anchoring the inhibitor in the active site.
In Silico Prediction of Synthetic Accessibility and Reaction Pathways
Before a compound is synthesized, computational tools can predict its synthetic accessibility, providing a score based on the complexity of the molecule and the availability of known chemical reactions to construct it.
For this compound, the synthetic accessibility is generally considered to be favorable. The core pyrazolo[4,3-d]pyrimidine scaffold can be constructed through established heterocyclic chemistry routes. A common approach involves the condensation of a substituted pyrazole with a pyrimidine precursor.
Investigation of Biological Activity and Molecular Mechanisms of 3 Isobutyl 1h Pyrazolo 4,3 D Pyrimidine and Its Analogues
Enzyme Inhibition Studies of Pyrazolo[4,3-d]pyrimidine Derivatives
Compounds based on the pyrazolopyrimidine core have been extensively studied as inhibitors of various enzyme families, demonstrating their versatility and therapeutic potential. These studies have elucidated structure-activity relationships that guide the design of potent and selective inhibitors.
Kinase Inhibition Profiling (e.g., CDK, Src, EGFR, FLT3, TRAP1, RET)
The pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine scaffolds are potent ATP-competitive kinase inhibitors, targeting enzymes that are frequently dysregulated in cancer and other diseases.
Cyclin-Dependent Kinase (CDK) Inhibition: Certain 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines have been identified as potent, nanomolar inhibitors of CDKs. nih.gov One such compound, 24 , demonstrated a dual mechanism, acting not only as a kinase inhibitor but also as a "molecular glue" that induces the degradation of cyclin K, a partner of CDK12. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold is also widely employed for CDK inhibition. nih.gov A series of novel derivatives of this scaffold showed significant inhibitory activity against CDK2/cyclin A2, with compound 14 being the most potent with an IC₅₀ value of 0.057 µM. mdpi.comresearchgate.net
Src Kinase Inhibition: Novel pyrazolo[3,4-d]pyrimidine derivatives have been developed as Src kinase inhibitors for medulloblastoma. Compounds such as S7, S29, and SI163 effectively reduce the growth of medulloblastoma cells by inhibiting the phosphorylation of Src. nih.govresearchgate.net
Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrazolo[3,4-d]pyrimidine core is a key skeleton in the design of EGFR tyrosine kinase inhibitors. nih.gov A series of new derivatives showed significant inhibitory activities, with compound 16 being the most potent against EGFR-TK with an IC₅₀ of 0.034 µM. nih.gov
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition: Mutations in the FLT3 gene are common in acute myeloid leukemia (AML). Pyrazolo[3,4-d]pyrimidine derivatives have been optimized as potent FLT3 inhibitors. acs.orgnih.gov Compound 33 , a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, was identified as a multikinase inhibitor that potently targets FLT3 and VEGFR2. acs.orgnih.gov In a separate study, another series of pyrazolo[3,4-d]pyrimidine derivatives was explored, though they showed poor potency against FLT3. acs.org
TNF Receptor Associated Protein 1 (TRAP1) Inhibition: TRAP1, a mitochondrial paralog of Hsp90, is a target in cancer therapy. A series of pyrazolo[3,4-d]pyrimidine-6-amine derivatives were developed as mitochondria-permeable TRAP1 inhibitors. nih.gov Compounds 47 and 48 from this series were identified as potent TRAP1 inhibitors that also demonstrated significant anticancer activity in mouse xenograft models. nih.gov The pyrazolo[3,4-d]pyrimidine derivative DN401 was also found to be a potent TRAP1 inhibitor with selectivity over Hsp90α. nih.gov
RET Kinase Inhibition: Aberrant signaling of the RET (REarranged during Transfection) kinase is an oncogenic driver in several cancers. A pyrazolo[3,4-d]pyrimidin-4-amine derivative, compound 6i , was rationally designed as a highly selective and potent inhibitor of wild-type RET and its clinically relevant gatekeeper mutants (V804L/M). acs.orgnih.gov Other scaffolds, such as pyrazolo[1,5-a]pyrimidine, have also been explored, leading to potent RET inhibitors like compound WF-47-JS03 (1) . acs.org
| Compound Scaffold | Target Kinase | Key Compound(s) | Reported Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Compound 14 | 0.057 µM | mdpi.comresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine | Src | S7, S29, SI163 | Potent Inhibition (Descriptive) | nih.govresearchgate.net |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | Compound 16 | 0.034 µM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | Compound 33 | Potent Inhibition (Descriptive) | acs.orgnih.gov |
| Pyrazolo[3,4-d]pyrimidine | TRAP1 | Compounds 47, 48 | Potent Inhibition (Descriptive) | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | RET (wt & mutants) | Compound 6i | Potent Inhibition (Descriptive) | acs.orgnih.gov |
| Pyrazolo[4,3-d]pyrimidine | CDKs | Compound 24 | Nanomolar Inhibition (Descriptive) | nih.gov |
Phosphodiesterase (PDE) Inhibition
Pyrazolopyrimidine derivatives have been investigated as inhibitors of phosphodiesterases (PDEs), enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP. nih.gov Specifically, polycyclic pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated as inhibitors of cGMP-specific PDEs, namely PDE1 and PDE5. researchgate.netnih.gov Structure-activity relationship studies identified that C-3 benzyl (B1604629) and N-2 methyl disubstitution on the pyrazole (B372694) ring provided the best combination of potency and selectivity. Compound 4c emerged as a potent inhibitor with IC₅₀ values of 60 nM for PDE1 and 75 nM for PDE5, while showing much weaker activity against PDE3 (IC₅₀ = 55,000 nM). researchgate.net
| Compound Scaffold | Compound | Target PDE | Inhibitory Activity (IC₅₀) | Reference |
|---|---|---|---|---|
| Polycyclic Pyrazolo[3,4-d]pyrimidine | Compound 4c | PDE1 | 60 nM | researchgate.net |
| PDE5 | 75 nM | researchgate.net | ||
| PDE3 | 55,000 nM | researchgate.net |
Inducible Nitric Oxide Synthase (iNOS) Dimerization Inhibition
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is linked to inflammatory diseases. acs.orgacs.org As iNOS activity requires the enzyme to be in a dimeric form, inhibiting its dimerization is a viable therapeutic strategy. acs.orgnih.gov A series of novel pyrazolo[4,3-d]pyrimidine compounds were designed as iNOS dimerization inhibitors. acs.orgnih.gov Mechanistic studies confirmed that these compounds could interfere with both the stability of the active iNOS dimer and the formation of new dimers. nih.gov Compound D27 , featuring a propan-2-amine side chain, was identified as a potent inhibitor of iNOS with an IC₅₀ value of 1.12 µM and also strongly inhibited NO production in LPS-stimulated cells with an IC₅₀ of 3.17 µM. acs.orgnih.gov
Receptor Binding and Ligand Affinity Assays (e.g., Adenosine (B11128) Receptors)
The structural similarity of the pyrazolopyrimidine core to purines makes it a candidate for interacting with purinergic receptors, such as adenosine receptors (ARs).
Derivatives of both pyrazolo[4,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine have been developed as potent and selective antagonists for the human A₃ adenosine receptor. nih.gov Structural refinements, including the introduction of various substituents at the 2-, 5-, and 7-positions of the pyrazolo[4,3-d]pyrimidine scaffold, led to compounds with exceptionally high affinity. nih.gov Notably, 2-phenyl-5-(2-thienyl)-pyrazolo[4,3-d]pyrimidin-7-(4-methoxybenzoyl)amine (25) was found to be one of the most potent and selective hA₃ antagonists, with a Kᵢ value of just 0.027 nM. nih.gov
Studies on the pyrazolo[3,4-d]pyrimidine scaffold also demonstrated affinity for adenosine receptors. Analogues of 1-methylisoguanosine (B1211035) were synthesized and tested for A₁ and A₂ receptor affinity. researchgate.net The compound 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one showed the highest potency for the A₁ receptor with an IC₅₀ of 6.4 µM, and was slightly less potent at A₂ receptors with an IC₅₀ of 19.2 µM. researchgate.net Furthermore, novel pyrazolo[3,4-c]pyridine antagonists have been identified with nanomolar affinity for A₁ and A₃ receptors, with compound A17 showing a K𝘥 of 5.62 nM for A₁R and 13.5 nM for A₃R. nih.govnovartis.com
| Compound Scaffold | Compound Name/Number | Target Receptor | Affinity (Kᵢ / IC₅₀ / K𝘥) | Reference |
|---|---|---|---|---|
| Pyrazolo[4,3-d]pyrimidine | Compound 25 | Human A₃ | Kᵢ = 0.027 nM | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | 4-amino-5-N-butyl-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6(5H)-one | A₁ | IC₅₀ = 6.4 µM | researchgate.net |
| A₂ | IC₅₀ = 19.2 µM | researchgate.net | ||
| Pyrazolo[3,4-c]pyridine | Compound A17 | A₁ | K𝘥 = 5.62 nM | nih.govnovartis.com |
| A₃ | K𝘥 = 13.5 nM | nih.govnovartis.com |
Cellular Pathway Modulation and Signaling Cascade Interventions
By inhibiting key enzymes and binding to specific receptors, pyrazolopyrimidine derivatives can profoundly modulate cellular signaling pathways, impacting fundamental processes like cell cycle progression and inflammatory responses.
For instance, by inhibiting iNOS dimerization, compound D27 effectively suppresses the LPS-induced production of NO, a key mediator in inflammatory cascades. acs.orgnih.gov Similarly, the pyrazolo[3,4-d]pyrimidine derivative KKC080096 was shown to exert anti-inflammatory effects by suppressing NO and iNOS production and inhibiting the phosphorylation of IKK and MAP kinases (p38, JNK, ERK), which are critical triggers for inflammatory signaling. acs.org
Cell Cycle Progression Modulation (mechanistic studies)
Inhibition of CDKs and related kinases by pyrazolopyrimidine derivatives directly impacts the machinery that governs cell cycle progression, often leading to cell cycle arrest and apoptosis in cancer cells.
Mechanistic studies of pyrazolo[3,4-d]pyrimidine-based Src inhibitors (S7, S29, SI163 ) in medulloblastoma cells revealed that these compounds halt cells in the G₂/M phase of the cell cycle. nih.govresearchgate.net This arrest is mediated through the regulation of key cell cycle proteins; specifically, the inhibitors increase the inhibitory phosphorylation of cdc2 and modulate its activating phosphatase, CDC25C. researchgate.net
Likewise, pyrazolo[3,4-d]pyrimidine-based CDK2 inhibitors cause significant alterations in cell cycle progression. mdpi.comresearchgate.net Compound 14 , a potent CDK2 inhibitor, was shown to induce cell cycle arrest at the G₀/G₁ stage in HCT-116 cancer cells. mdpi.com Another derivative, compound 16 , which inhibits EGFR, was found to induce cell cycle arrest at the S phase in MDA-MB-468 breast cancer cells. nih.gov The pyrrolo[2,3-d]pyrimidine derivative 9u , a potent FLT3 inhibitor, induced cell cycle arrest at the G₀/G₁ stage in leukemia cells. acs.org These findings underscore the ability of this class of compounds to intervene in the cell cycle at various checkpoints, depending on their specific kinase targets.
Apoptosis Induction at the Cellular Level (mechanistic studies)
The induction of apoptosis, or programmed cell death, is a primary mechanism through which pyrazolo[4,3-d]pyrimidine analogues exert their anti-proliferative effects. nih.gov Mechanistic studies have consistently shown that these compounds can trigger apoptosis in various cancer cell lines. nih.govmdpi.com The process is often dose- and time-dependent and is orchestrated through the modulation of key regulatory proteins, particularly those belonging to the Bcl-2 family. nih.govnih.gov
The Bcl-2 family consists of both anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and pro-apoptotic proteins (e.g., Bax, Bak). youtube.com The balance between these opposing factions dictates the cell's fate. youtube.com Studies on pyrazolo[3,4-d]pyrimidine derivatives, a closely related scaffold, demonstrate that these compounds can induce apoptosis by down-regulating the anti-apoptotic protein Bcl-2 while simultaneously up-regulating the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately executing the apoptotic program. nih.gov
For instance, treatment of A549 lung cancer cells with a 1H-pyrazolo[3,4-d]pyrimidine derivative resulted in a significant increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov Another analogue, compound 12b, when applied to A549 cells, led to an 11-fold increase in the early apoptosis ratio and a 1.5-fold increase in the late apoptosis ratio compared to untreated cells, confirming its role as a potent apoptosis inducer. nih.gov Similarly, compound 14, a pyrazolo[3,4-d]pyrimidine derivative, induced apoptosis by over 41% in HCT-116 cells. nih.gov These findings underscore that apoptosis is a principal mechanism by which these compounds cause cancer cell death. nih.govresearchgate.net
| Compound/Analogue | Cell Line | Key Mechanistic Finding | Reference |
| Pyrazolo[3,4-d]pyrimidine derivatives (S7, S29, SI163) | Daoy (Medulloblastoma) | Induces apoptosis through modulation of Bax and Bcl-2 proteins. | nih.govnih.gov |
| Compound 12b (1H-pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung) | Increased early apoptosis ratio by 11-fold and late apoptosis ratio by 1.5-fold. | nih.gov |
| Compound 1a (pyrazolo[3,4-d]pyrimidine derivative) | A549 (Lung) | Significantly increased the sub-G1 apoptotic cell population from 5.1% to 41.0%. | nih.gov |
| Compound 14 (pyrazolo[3,4-d]pyrimidine derivative) | HCT-116 (Colon) | Induced apoptosis by 41.55% (22 times more than control). | nih.gov |
| LGR6768 (pyrazolo[4,3-d]pyrimidine derivative) | Leukemia cell lines | Induced apoptosis in a dose- and time-dependent manner. | nih.gov |
| Compound 6i (pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analog) | Various cancer cells | Showed high potency in the induction of apoptosis. | nih.gov |
Cytokine Production Inhibition (mechanistic studies)
Pyrazolo[4,3-d]pyrimidine analogues have demonstrated significant anti-inflammatory effects by inhibiting the production of key pro-inflammatory cytokines. nih.gov This activity is crucial for their potential application in treating inflammatory diseases like acute lung injury (ALI) and arthritis. nih.govx-mol.com The primary cytokines modulated by these compounds include Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are pivotal mediators in the inflammatory cascade. nih.govnih.gov
The mechanistic basis for this inhibition often involves the interruption of critical signaling pathways within immune cells like macrophages. One study identified a pyrazolo[4,3-d]pyrimidine derivative, compound 4e, as a potent inhibitor of lipopolysaccharide (LPS)-induced cytokine production. nih.gov Further investigation revealed that compound 4e suppresses the secretion of NO, IL-6, and TNF-α by inhibiting the TLR4/p38 signaling pathway. nih.gov
Similarly, a novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, INH #1, was shown to exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway. x-mol.comnih.gov NF-κB is a central transcription factor that governs the expression of numerous inflammatory genes, including those for TNF-α. x-mol.comnih.gov By suppressing this pathway, the compound effectively reduced TNF-α production and attenuated inflammation in animal models of acute hepatitis and arthritis. x-mol.com Another study involving methoxylated pyrazolo[3,4-d]pyrimidines also confirmed their ability to reduce levels of pro-inflammatory cytokines TNF-α and IL-6 in a model of liver fibrosis. nih.gov
| Compound/Analogue | Target Pathway/Mechanism | Cytokine(s) Inhibited | IC50 Values | Reference |
| Compound 4e (pyrazolo[4,3-d]pyrimidine) | TLR4/p38 signaling pathway | NO, IL-6, TNF-α | 2.64 µM (NO), 4.38 µM (IL-6), 5.63 µM (TNF-α) | nih.gov |
| INH #1 (1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative) | NF-κB pathway inhibition | TNF-α | Not specified | x-mol.comnih.gov |
| Methoxylated pyrazolo[3,4-d]pyrimidines | Not specified | TNF-α, IL-6 | Not specified | nih.gov |
Target Engagement and Validation Studies
Confirming that a compound physically interacts with its intended molecular target within a cell is a critical step in drug development. For pyrazolo[4,3-d]pyrimidine and its analogues, which are often designed as kinase inhibitors, various biophysical and cellular methods have been employed to validate target engagement. researchgate.netmdpi.com
X-ray crystallography has provided definitive evidence of target binding at an atomic level. For example, the crystal structure of the pyrazolo[4,3-d]pyrimidine derivative 24 was determined in complex with fully active CDK2/cyclin A2. nih.gov This revealed a competitive mode of inhibition, with the compound occupying the ATP-binding site of the kinase. nih.gov Such structural data is invaluable for understanding the binding mode and guiding further optimization.
Molecular docking simulations are frequently used to predict and rationalize the binding of these compounds to their targets. Studies on pyrazolo[3,4-d]pyrimidine derivatives targeting CDK2 confirmed a good fit into the enzyme's active site, highlighting essential hydrogen bonding interactions with key residues like Leu83. rsc.org
Biochemical assays are fundamental for confirming the mechanism of action. In lymphoma cell lines, pyrazolo[4,3-d]pyrimidine inhibitors were shown to act through the dephosphorylation of retinoblastoma protein (Rb) and the RNA polymerase II C-terminal domain, which are known substrates of CDKs. nih.gov This confirms that the compounds engage their CDK targets in a cellular context and produce the expected downstream signaling effects. nih.gov
Interestingly, some analogues exhibit more complex mechanisms. Compound 24 was found not only to inhibit kinase activity but also to induce the proteasome-dependent degradation of cyclin K. nih.gov This suggests a dual mechanism where the compound acts as a "molecular glue," inducing an interaction between CDK12 and the DDB1 E3 ubiquitin ligase component, leading to cyclin K polyubiquitination and degradation. nih.gov This demonstrates a novel mode of target engagement beyond simple competitive inhibition.
| Compound/Analogue | Target(s) | Method of Validation | Key Finding | Reference |
| Compound 24 (pyrazolo[4,3-d]pyrimidine) | CDK2/A2 | X-ray Crystallography | Confirmed competitive binding in the ATP-binding site. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | CDK2 | Molecular Docking | Predicted good fit and hydrogen bonding with Leu83 in the active site. | rsc.org |
| Pyrazolo[4,3-d]pyrimidine inhibitors | CDKs | Cellular Assays | Confirmed mechanism via dephosphorylation of Rb and RNA Pol II. | nih.gov |
| Compound 24 (pyrazolo[4,3-d]pyrimidine) | CDK12/Cyclin K | Cellular/Biochemical Assays | Acts as a molecular glue to induce cyclin K degradation. | nih.gov |
| Si306 (pyrazolo[3,4-d]pyrimidine) | c-Src | Kinase Assay | Identified as a competitive inhibitor of c-Src tyrosine kinase. | mdpi.com |
Selectivity Profiling and Off-Target Interaction Analysis at the Molecular Level
The therapeutic success of kinase inhibitors often depends on their selectivity, as inhibiting off-target kinases can lead to toxicity. The pyrazolo[4,3-d]pyrimidine scaffold has been successfully modified to achieve varying degrees of selectivity against different protein families, particularly kinases.
Kinome-wide screening and targeted panels are used to assess the selectivity of these compounds. For example, the pyrazolo[4,3-d]pyrimidine derivative LGR6768 was identified as a potent CDK7 inhibitor that displays favorable selectivity across the broader CDK family. nih.gov This selectivity is crucial as indiscriminate inhibition of cell cycle CDKs can be highly toxic.
In other cases, analogues have been developed for high selectivity towards specific kinases like c-Src. New pyrazolo-[3,4-d]-pyrimidine derivatives were synthesized as selective Src inhibitors, which showed potent anti-proliferative effects in medulloblastoma cells characterized by high Src activity. nih.govnih.gov
The structural basis for selectivity is an area of active investigation. In the context of Phosphatidylinositol 3-kinases (PI3Ks), the 4-amino-pyrazolo-pyrimidine core can act as a hinge-binder, and modifications that allow the molecule to bind into a non-conserved "specificity pocket" can confer isoform selectivity, for instance, towards PI3Kδ. nih.gov
Conversely, the scaffold can also be engineered to create multi-target inhibitors, which can be advantageous for treating complex diseases like cancer. Phenylpyrazolo[3,4-d]pyrimidine-based analogues have been developed as potent dual inhibitors of EGFR and VEGFR2, or as inhibitors with activity against a panel of targets including EGFR, VEGFR-2, and Topoisomerase-II. mdpi.com This polypharmacology can result from a single compound hitting multiple targets that are crucial for cancer cell growth and survival. mdpi.com Analysis of off-target interactions is therefore essential to distinguish between beneficial multi-target effects and undesirable off-target liabilities.
| Compound/Analogue | Primary Target(s) | Selectivity Profile | Key Finding | Reference |
| LGR6768 | CDK7 | Selective for CDK7 over other CDKs. | Displays favorable selectivity across the CDK family. | nih.gov |
| S7, S29, SI163 | c-Src | Selective for c-Src. | Potent inhibition of medulloblastoma cells with high Src activity. | nih.gov |
| Umbralisib (related scaffold) | PI3Kδ | Selective for PI3Kδ isoform. | The 4-amino-pyrazolo-pyrimidine serves as a hinge binder; selectivity conferred by binding in the specificity pocket. | nih.gov |
| Compound 5i | EGFR, VEGFR2 | Multi-target inhibitor (non-selective dual inhibitor). | Potent dual EGFR/VEGFR2 inhibitor. | mdpi.com |
| Compound 9e | VEGFR-2, Topo-II | Multi-target inhibitor. | Moderately active against VEGFR-2 and Topo-II with selectivity over EGFRWT. | mdpi.com |
Structure Activity Relationship Sar Studies and Rational Design of 3 Isobutyl 1h Pyrazolo 4,3 D Pyrimidine Analogues
Systematic Substituent Effects on the Pyrazolo[4,3-d]pyrimidine Core for in vitro Activity
The biological activity of pyrazolo[4,3-d]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. SAR studies have systematically explored modifications at various positions, most notably C5 and C7, to optimize potency and selectivity.
At the C7 position , the introduction of an amino group linked to a benzyl (B1604629) moiety, as seen in bioisosteres of roscovitine, has proven effective for cyclin-dependent kinase (CDK) inhibition. acs.orgnih.gov The nature of the substituent on the benzyl ring can further modulate activity. For instance, in a series of 3,5,7-trisubstituted pyrazolo[4,3-d]pyrimidines, a 7-[4-(pyrazol-1-yl)benzyl]amino group was identified as a key feature for potent CDK inhibition. nih.gov
The C5 position is also critical for activity. In CDK inhibitor analogues, substitution with a bulky, chiral amino alcohol side chain, such as (R)-[2-(hydroxymethyl)propyl]amino, was found to be crucial for potent activity, mimicking the ribose moiety of ATP. acs.orgnih.gov In a different context, for microtubule targeting agents, a 5-chloro group on an N1-methylated pyrazolo[4,3-d]pyrimidine scaffold yielded compounds with potent antiproliferative effects. nih.gov This highlights that the optimal substituent at C5 is highly dependent on the biological target.
Modifications at the N1 position of the pyrazole (B372694) ring also significantly impact biological outcomes. For protein kinase D (PKD) inhibitors, structural variations at this position led to the identification of compounds with improved biochemical inhibitory activity compared to the parent compound. nih.gov Similarly, for microtubule targeting agents, N1-methylation was a key design element in a series of potent compounds. nih.gov
The table below summarizes the observed effects of various substituents on the pyrazolo[4,3-d]pyrimidine core.
| Position | Substituent Type | Target Class | Observed Effect on Activity | Reference |
| C3 | Small alkyl (isopropyl, cyclobutyl) | CDKs | Essential for occupying hydrophobic pocket | acs.orgnih.gov |
| C5 | (R)-[2-(hydroxymethyl)propyl]amino | CDKs | Potent inhibition, mimics ribose | acs.orgnih.gov |
| C5 | Chloro | Tubulin | Potent antiproliferative activity | nih.gov |
| C5 | (2-amino-1-ethyl)thio | CDKs | Nanomolar inhibition | nih.gov |
| C7 | Benzylamino | CDKs | High affinity binding | acs.orgnih.gov |
| C7 | [4-(pyrazol-1-yl)benzyl]amino | CDKs | Potent inhibition | nih.gov |
| N1 | Methyl | Tubulin | Key for potent microtubule targeting | nih.gov |
| N1 | Various aryl/alkyl groups | PKDs | Modulates inhibitory potency | nih.gov |
This table is for illustrative purposes and represents selected findings from various studies.
Exploration of Modifications at the Isobutyl Moiety and its Impact on Biological Activity
The substituent at the C3 position of the pyrazolo[4,3-d]pyrimidine core plays a significant role in anchoring the molecule within the target's binding site, often by occupying a hydrophobic pocket. In 3-isobutyl-1H-pyrazolo[4,3-d]pyrimidine, the isobutyl group serves this function.
While direct SAR studies on a wide range of C3-isobutyl analogues are limited, research on related C3-alkyl derivatives provides valuable insights. For example, in the development of CDK inhibitors, a 3-isopropyl group was found to be optimal for fitting into the hydrophobic pocket of the ATP-binding site of CDK2, a feature borrowed from the design of roscovitine. acs.orgnih.gov Further exploration led to the synthesis of analogues with a 3-cyclobutyl group, which also resulted in potent nanomolar inhibitors of CDKs. nih.gov
The general findings suggest that the size, shape, and lipophilicity of the C3-alkyl substituent are critical for achieving high potency.
Size and Shape: The substituent must be large enough to establish effective van der Waals interactions within the hydrophobic pocket but not so large as to cause steric hindrance. The preference for branched (isopropyl) or cyclic (cyclobutyl) alkyl groups over linear chains in some inhibitor classes suggests that a specific spatial arrangement is beneficial for optimal fitting.
Lipophilicity: The hydrophobic nature of the C3-substituent is key to its function. Modifications that alter lipophilicity can directly impact binding affinity and, consequently, biological activity.
Systematic modification of the isobutyl group—for instance, by introducing unsaturation, cyclization (e.g., to cyclopropylmethyl or cyclobutyl), or substitution with heteroatoms—could be a viable strategy to fine-tune the potency, selectivity, and pharmacokinetic properties of these analogues.
Bioisosteric Replacements and Scaffold Hopping Strategies for Pyrazolo[4,3-d]pyrimidines
Bioisosterism and scaffold hopping are powerful strategies in drug design to identify novel, patentable chemotypes with improved properties. The pyrazolo[4,3-d]pyrimidine nucleus is itself a classic bioisostere of the purine (B94841) scaffold, which is the core of endogenous ligands like adenine (B156593). nih.govekb.eg This mimicry allows pyrazolo[4,3-d]pyrimidines to effectively compete with ATP for the binding site of kinases. nih.gov
Scaffold Hopping: This strategy involves replacing a central molecular core with a structurally different one while retaining similar biological activity.
One successful example involved hopping from a pyrrolo[3,2-d]pyrimidine scaffold to the N1-methyl-pyrazolo[4,3-d]pyrimidine core to design novel microtubule targeting agents. nih.gov This switch led to the discovery of compounds with excellent potency against various tumor cell lines. nih.gov
In another study, a pyrazolopyrimidine was identified as a potent inhibitor from a screening of various nitrogen-containing heterocycles in a scaffold hopping effort to find Notum inhibitors, although it was ultimately less active than other discovered scaffolds like furano[2,3-d]pyrimidines. nih.gov
Bioisosteric Replacements: Beyond the core scaffold, specific functional groups can be replaced with others that have similar physicochemical properties to improve activity or ADME (absorption, distribution, metabolism, and excretion) profiles.
In the development of CDK inhibitors, the entire pyrazolo[4,3-d]pyrimidine scaffold was used as a bioisosteric replacement for the purine ring of roscovitine. acs.orgnih.gov This led to compound 7 (see table below), which exhibited superior anticancer activities compared to its parent purine. acs.org
The design of cannabinoid receptor antagonists has involved replacing the pyrazole moiety of rimonabant (B1662492) with other five-membered heterocycles like thiazoles, triazoles, and imidazoles, demonstrating the interchangeability of these rings to maintain biological function. acs.org This principle can be applied to the pyrazole part of the pyrazolo[4,3-d]pyrimidine scaffold.
These strategies allow chemists to navigate around existing intellectual property, enhance target affinity, and optimize drug-like properties.
Rational Design of Focused Compound Libraries Based on SAR Insights
The knowledge gained from SAR studies is the cornerstone for the rational design of focused compound libraries aimed at discovering and optimizing lead compounds. By understanding which structural features are essential for activity, researchers can create smaller, more targeted libraries, increasing the efficiency of the drug discovery process.
For pyrazolo[4,3-d]pyrimidine analogues, a typical rational design cycle involves:
Identifying Key Pharmacophores: Initial screening and SAR studies identify the essential pharmacophoric elements. For instance, for a kinase target, this might be a hydrogen bond donor/acceptor pattern on the pyrimidine (B1678525) ring, a hydrophobic C3-isobutyl group, and a flexible, substituted side chain at C7. acs.orgnih.gov
Structural and Computational Modeling: Molecular docking studies are often used to visualize how lead compounds bind to their target. nih.gov This allows for the in silico evaluation of new designs before synthesis, predicting which modifications are likely to improve binding affinity. For example, docking can help select the optimal size and shape for a substituent intended to fit into a specific hydrophobic pocket. nih.gov
Designing a Focused Library: Based on the SAR and modeling insights, a library is designed where diversity is introduced at specific positions predicted to influence activity or selectivity, while the core "warhead" scaffold is maintained. acs.orgnih.gov For example, if a 4-(pyrazol-1-yl)benzylamino group at C7 is found to be optimal, a focused library might explore various substituents on the pyrazole ring or replace the benzyl linker with other small, rigid linkers. nih.gov
Synthesis and Evaluation: The designed library is then synthesized and screened for biological activity. The results feed back into the SAR, allowing for further refinement in subsequent design cycles. This iterative process has been successfully used to optimize pyrazolo[3,4-d]pyrimidine derivatives into potent multi-kinase inhibitors. acs.org
This targeted approach is more efficient than high-throughput screening of large, diverse libraries, as it leverages accumulated knowledge to increase the probability of discovering potent and selective drug candidates.
Influence of Stereochemistry on Molecular Interactions and Biological Activity
Stereochemistry can have a profound impact on the biological activity of a drug molecule, as stereoisomers can exhibit different affinities for chiral biological targets like proteins and enzymes. For pyrazolo[4,3-d]pyrimidine analogues, the introduction of chiral centers, particularly in the substituents, has been shown to be a critical determinant of potency.
A prominent example is found in the development of pyrazolo[4,3-d]pyrimidine-based CDK inhibitors. The compound 7-Benzylamino-3-isopropyl-5(R)-[2-(hydroxymethyl)propyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine was designed as a bioisostere of the CDK inhibitor roscovitine. acs.orgnih.gov The substituent at the C5 position contains a chiral center.
Stereospecificity: Synthesis and evaluation of the individual enantiomers revealed that the biological activity resides almost exclusively in the (R)-enantiomer. The (R)-configuration is essential for the molecule to adopt the correct conformation to bind effectively to the ATP pocket of CDK2.
Molecular Interactions: An X-ray crystal structure of the (R)-enantiomer bound to CDK2 confirmed its binding mode. acs.org The pyrazolo[4,3-d]pyrimidine core forms key hydrogen bonds with the backbone of Leu83 in the hinge region of the kinase, while the C3-isopropyl group occupies a hydrophobic pocket. Crucially, the chiral (R)-[2-(hydroxymethyl)propyl]amino side chain at C5 is positioned to mimic the interactions of the ribose sugar of ATP, with the hydroxymethyl group forming important hydrogen bonds. The (S)-enantiomer would not be able to achieve this optimal fit, explaining its lack of activity.
Advanced Methodologies in Lead Discovery for Pyrazolo 4,3 D Pyrimidine Derivatives
High-Throughput in vitro Screening Approaches for Novel Target Identification
High-throughput in vitro screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target or in a particular cellular context. For pyrazolo[4,3-d]pyrimidine derivatives, HTS has been instrumental in identifying novel anticancer agents and inhibitors of various enzymes.
Researchers have synthesized and screened libraries of pyrazolo[3,4-d]pyrimidine analogues for their antitumor activity against a panel of human cancer cell lines. nih.gov For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit the proliferation of various cancer cell lines, leading to the identification of compounds with significant cytotoxic effects. nih.gov In one such study, a newly synthesized set of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govtriazolo[1,5-c]pyrimidine derivatives were screened for their anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines. The results revealed that several compounds exhibited superior cytotoxic activities, with IC50 values in the nanomolar range.
The following table summarizes the results of a high-throughput screening of selected pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target Cell Line | IC50 (nM) |
|---|---|---|
| Compound 14 | MCF-7 | 45 |
| HCT-116 | 6 | |
| HepG-2 | 48 | |
| Compound 15 | MCF-7 | 46 |
| HCT-116 | 7 | |
| HepG-2 | 48 | |
| Sorafenib (Control) | MCF-7 | 144 |
| HCT-116 | 176 |
Enzymatic assays are also a key component of HTS campaigns. For example, pyrazolo[3,4-d]pyrimidine derivatives have been screened for their inhibitory activity against various kinases, which are often dysregulated in cancer. A study focused on Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, screened a series of pyrazolo[3,4-d]pyrimidine derivatives and identified compounds with potent inhibitory activity against the CDK2/cyclin A complex.
Virtual Screening and Cheminformatics Applications in Lead Discovery
Virtual screening and cheminformatics have become indispensable tools in modern drug discovery, offering a time- and cost-effective approach to identify promising lead compounds from vast virtual libraries. These computational methods are widely applied in the exploration of pyrazolo[4,3-d]pyrimidine derivatives.
Molecular docking, a key virtual screening technique, has been used to predict the binding modes of pyrazolo[3,4-d]pyrimidine derivatives within the active sites of their target proteins. For instance, in the development of novel CDK2 inhibitors, molecular docking simulations were employed to confirm that the designed compounds fit well into the CDK2 active site, forming essential hydrogen bonds with key amino acid residues like Leu83. Similarly, in the design of new Epidermal Growth Factor Receptor (EGFR) inhibitors, molecular docking studies were carried out to rationalize the potent inhibitory activity of the synthesized 1H-pyrazolo[3,4-d]pyrimidine derivatives.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are another critical application of cheminformatics. These predictions help in the early identification of compounds with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures in drug development. For a series of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govtriazolo[1,5-c]pyrimidine derivatives, in silico ADMET and drug-likeness studies using a Boiled Egg chart showed suitable pharmacokinetic properties, which aided in understanding the structure-activity relationship for the observed antitumor activity.
The table below presents data from a molecular docking study of pyrazolo[3,4-d]pyrimidine derivatives against EGFR.
Table 2: Molecular Docking Results of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR
| Compound | EGFR Target | IC50 (µM) |
|---|---|---|
| Compound 12b | EGFRWT | 0.016 |
Fragment-Based Drug Discovery (FBDD) Strategies
The pyrazolo[4,3-d]pyrimidine core itself can be considered a privileged fragment, as it is a recurring motif in many biologically active compounds. mdpi.com The general process of FBDD would involve:
Fragment Library Screening: A library of fragments would be screened against a target of interest using biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, or Surface Plasmon Resonance (SPR).
Hit Identification and Validation: Fragments that show binding to the target are identified and their binding mode is characterized.
Fragment-to-Lead Evolution: The identified fragment hits are then elaborated into more potent molecules by either growing the fragment to occupy adjacent pockets in the binding site or by linking two or more fragments that bind to different sites.
Given the success of pyrazolo[4,3-d]pyrimidine derivatives as kinase inhibitors, an FBDD campaign could be envisioned where fragments are screened against a specific kinase. Hits that bind to the ATP-binding site could then be optimized by adding substituents, such as the isobutyl group, to enhance potency and selectivity. This approach offers an alternative to traditional HTS and can lead to the discovery of novel chemical equity with improved physicochemical properties.
Future Perspectives and Emerging Research Directions for 3 Isobutyl 1h Pyrazolo 4,3 D Pyrimidine
Elucidating Novel Biological Targets and Underexplored Mechanisms
The primary focus of research on pyrazolo[4,3-d]pyrimidine and its isomeric pyrazolo[3,4-d]pyrimidine scaffolds has been their role as kinase inhibitors, owing to their structural similarity to the adenine (B156593) ring of ATP. researchgate.net This allows them to effectively compete for the ATP-binding site of various kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. researchgate.netnih.gov Future research on 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine should aim to expand the scope of known targets and delve deeper into underexplored mechanisms of action.
A significant body of research has identified numerous kinases that are potently inhibited by derivatives of the pyrazolopyrimidine scaffold. These established targets serve as a logical starting point for investigating the biological activity of this compound. Key examples include Cyclin-Dependent Kinases (CDKs) such as CDK2 and CDK7, which are critical for cell cycle regulation. rsc.orgbiorxiv.orgnih.gov Additionally, receptor tyrosine kinases like VEGFR-2 and EGFR, pivotal in angiogenesis and cell proliferation, have been successfully targeted. rsc.orgnih.govrsc.org Other notable kinase targets include Src, Abl, and TRAP1. researchgate.netnih.gov
Beyond kinases, other cellular components have emerged as targets for this heterocyclic system. For instance, certain pyrazolo[4,3-d]pyrimidine derivatives have been shown to act as microtubule targeting agents, inhibiting tubulin polymerization, a mechanism distinct from kinase inhibition. nih.gov Another promising, non-kinase target is the Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD), where inhibition can stimulate erythropoietin production, offering potential treatments for anemia. nih.gov
An emerging and underexplored mechanism is the potential for pyrazolo[4,3-d]pyrimidines to act as "molecular glues," inducing the degradation of specific proteins like cyclin K, rather than simply inhibiting their function. biorxiv.org This opens up a new therapeutic paradigm for compounds like this compound, moving beyond competitive inhibition to targeted protein degradation. Investigating the specific structural features of the 3-isobutyl substitution on these known and novel interactions will be a critical direction for future studies.
| Potential Biological Target Class | Specific Examples | Potential Therapeutic Area | Reference |
|---|---|---|---|
| Cyclin-Dependent Kinases (CDKs) | CDK2, CDK7 | Oncology | rsc.orgbiorxiv.orgnih.gov |
| Receptor Tyrosine Kinases (RTKs) | VEGFR-2, EGFR | Oncology | rsc.orgnih.govrsc.org |
| Non-Receptor Tyrosine Kinases | Src, Abl | Oncology | nih.govresearchgate.net |
| Mitochondrial Chaperones | TRAP1 | Oncology | researchgate.net |
| Structural Proteins | Tubulin | Oncology | nih.gov |
| Oxygen-Sensing Enzymes | HIF-PHD | Anemia | nih.gov |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies provide further insights by correlating the physicochemical properties of compounds with their biological activities. rsc.org By building robust 3D-QSAR models for a series of this compound analogs, researchers can identify the specific structural modifications that enhance potency and selectivity. rsc.org
Furthermore, ML algorithms are becoming indispensable for predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico ADMET studies can flag potential liabilities early in the discovery process, allowing chemists to modify the structure of this compound to improve its drug-like properties and reduce the likelihood of late-stage failures. rsc.orgnih.gov Deep learning models, trained on extensive datasets of known drugs and their properties, can further refine these predictions, accelerating the journey from a hit compound to a viable drug candidate. nih.gov
Application of Green Chemistry Principles in Scalable Synthesis of Pyrazolo[4,3-d]pyrimidine Derivatives
As drug candidates progress towards clinical application, the development of sustainable and scalable synthetic routes becomes paramount. Green chemistry principles offer a framework for designing chemical processes that are environmentally benign and economically viable. nih.gov The synthesis of pyrazolo[4,3-d]pyrimidine derivatives is an area where these principles can be effectively applied to reduce waste, minimize the use of hazardous substances, and improve efficiency.
A key aspect of green synthesis is the choice of solvent. Traditional organic syntheses often rely on toxic and volatile solvents. Researchers have demonstrated the successful synthesis of pyrazolopyrimidines using greener alternatives like ethanol (B145695) or even in aqueous media. researchgate.netbme.hu Solvent-free, or solid-state, reactions represent another significant advancement, where reactants are fused at elevated temperatures, often reducing reaction times and eliminating solvent waste entirely. rsc.orgresearchgate.net
The use of green catalysts is another cornerstone of this approach. Instead of stoichiometric reagents that generate significant waste, catalytic amounts of reusable and non-toxic materials can drive reactions efficiently. For example, nanoparticles of NaX Zeolite have been reported as an effective and environmentally benign catalyst for the synthesis of pyrazolopyrimidine derivatives. researchgate.net
Energy consumption can also be minimized through the use of alternative energy sources. Microwave and ultrasound-assisted synthesis have emerged as powerful tools in green chemistry. nih.govbme.hu These methods can dramatically shorten reaction times from hours to minutes and often lead to higher yields and purer products compared to conventional heating methods. bme.hu Applying these diverse green methodologies to the synthesis of this compound and its future derivatives will be crucial for sustainable pharmaceutical development.
| Green Chemistry Approach | Description | Example in Pyrazolopyrimidine Synthesis | Reference |
|---|---|---|---|
| Green Solvents | Utilizing environmentally friendly solvents like water or ethanol instead of hazardous organic solvents. | Synthesis of pyrazolo[3,4-d]pyrimidines in ethanol. | researchgate.net |
| Solvent-Free Conditions | Conducting reactions without a solvent, often by heating a mixture of solid reactants. | Solvent-free fusion technique for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. | rsc.org |
| Green Catalysts | Employing non-toxic, reusable catalysts to improve reaction efficiency and reduce waste. | Use of NaX Zeolite nanoparticles as a catalyst. | researchgate.net |
| Alternative Energy Sources | Using microwave or ultrasonic irradiation to reduce reaction times and energy consumption. | Ultrasonic-assisted synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. | bme.hu |
Development of Advanced Preclinical Models for Mechanistic Validation Studies
To accurately assess the therapeutic potential and understand the mechanism of action of compounds like this compound, it is essential to move beyond traditional two-dimensional (2D) cell culture systems. Advanced preclinical models that better recapitulate the complexity of human physiology and disease are critical for validating biological findings and improving the predictive power of preclinical studies. mdpi.com
Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a significant advantage over 2D monolayers. mdpi.com They mimic the cell-cell and cell-matrix interactions found in vivo, creating gradients of nutrients and oxygen that more closely resemble the microenvironment of a solid tumor. mdpi.com Evaluating the efficacy of this compound in these 3D models can provide more clinically relevant data on drug penetration, efficacy, and potential resistance mechanisms.
For in vivo validation, mouse xenograft models remain a cornerstone of preclinical cancer research. researchgate.netnih.gov In these models, human tumor cells are implanted into immunocompromised mice, allowing for the evaluation of a compound's antitumor activity in a living organism. nih.gov Studies on pyrazolopyrimidine derivatives have successfully used xenograft models to demonstrate significant reduction in tumor growth, providing crucial proof-of-concept for their therapeutic potential. researchgate.netnih.gov The development of patient-derived xenograft (PDX) models, where tumor tissue is taken directly from a patient and implanted into a mouse, offers an even more personalized and potentially more predictive model for assessing drug response. The use of such advanced in vitro and in vivo models will be indispensable for the mechanistic validation and preclinical development of this compound.
Potential for Derivatization in Non-Biological Fields (e.g., Materials Science, Analytical Chemistry Probes)
While the vast majority of research on the pyrazolopyrimidine scaffold is concentrated in medicinal chemistry, the unique chemical and electronic properties of such heterocyclic systems suggest potential for applications in other scientific domains. This remains a largely underexplored frontier for this compound, representing a novel direction for future research.
In materials science, fused heterocyclic aromatic compounds are often investigated for their electronic and photophysical properties. Depending on the specific substitutions, these molecules can exhibit properties relevant to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of organic semiconductors. Future derivatization of the this compound core could be strategically designed to tune its electronic energy levels (HOMO/LUMO) and explore its potential in these advanced materials. researchgate.net
In the field of analytical chemistry, molecules with specific binding properties and detectable signals are valuable as chemical sensors or probes. By functionalizing the this compound scaffold with fluorophores or other reporter groups, it may be possible to develop probes that can selectively detect certain ions, molecules, or even enzymatic activities. Given the scaffold's inherent ability to bind to ATP-binding sites, derivatives could potentially be developed as fluorescent probes to monitor kinase activity in biochemical assays. While currently speculative, these non-biological applications represent an exciting and innovative area for future exploration, expanding the utility of the pyrazolo[4,3-d]pyrimidine scaffold beyond its established role in drug discovery.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, pyrazolo[4,3-d]pyrimidine derivatives are often prepared using Staudinger/aza-Wittig reactions (e.g., with β-azidoalkyl intermediates) or via hydrazine-mediated cyclization of substituted pyrimidines . Solvent choice (e.g., dry acetonitrile or dichloromethane) and catalysts (e.g., SnCl₄ for ribosylation) significantly affect reaction efficiency and stereochemical outcomes . Post-synthesis purification via recrystallization (e.g., acetonitrile or DMF/ethanol mixtures) is critical for isolating diastereomers or eliminating byproducts .
Q. How are NMR and IR spectroscopy used to confirm the structure of this compound derivatives?
- Methodological Answer : Key spectroscopic markers include:
- ¹H NMR : Signals for isobutyl substituents (e.g., δ 1.09 ppm triplet for CH₃, δ 4.06 ppm quartet for CH₂) and aromatic protons (δ 7.2–7.6 ppm multiplet). NH protons appear as D₂O-exchangeable signals (e.g., δ 7.91–11.60 ppm) .
- IR : Absence of C≡N stretches (~2200 cm⁻¹) confirms cyclization, while C=O (1650–1690 cm⁻¹) and NH (3100–3400 cm⁻¹) bands validate amide/urea functionalities in derivatives .
Q. What are the primary biological targets of pyrazolo[4,3-d]pyrimidine derivatives, and how are these assays designed?
- Methodological Answer : These compounds often target kinases or adenosine receptors. For example:
- Kinase inhibition : Radioligand binding assays using purified enzymes (e.g., Src kinase) measure IC₅₀ values via competitive displacement of labeled ATP .
- Adenosine receptor antagonism : cAMP inhibition assays in CHO cells transfected with human A₃ receptors quantify functional antagonism (e.g., IC₅₀ < 1 nM for optimized derivatives) .
Advanced Research Questions
Q. How do substituent modifications at the 3- and 6-positions impact the selectivity of pyrazolo[4,3-d]pyrimidines for adenosine receptor subtypes?
- Methodological Answer : Para-substitutions on phenyl rings (e.g., sulfonic acid groups) reduce A₃ receptor affinity due to steric clashes, while unsubstituted derivatives achieve subnanomolar affinity (Kᵢ = 0.16 nM) and >3,000-fold selectivity over A₁/A₂ receptors. Computational docking into homology models of the A₃ receptor highlights hydrophobic interactions with Leu90 and π-stacking with Phe168 as critical .
Q. What strategies resolve contradictions in activity data between in vitro and in vivo models for pyrazolo[4,3-d]pyrimidine-based antitumor agents?
- Methodological Answer : Discrepancies often arise from poor pharmacokinetics (e.g., rapid hepatic clearance). Solutions include:
- Prodrug design : Masking polar groups (e.g., phosphate esters) to enhance bioavailability .
- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., ester hydrolysis) for structural optimization .
Q. How are diastereomeric mixtures of pyrido[4,3-d]pyrimidines characterized and separated?
- Methodological Answer : Diastereomers (e.g., 10b–g) are identified via ¹H NMR splitting patterns (e.g., δ 4.38–5.19 ppm for CH/CH₂ protons) and chromatographically resolved using chiral stationary phases (e.g., amylose-based columns). X-ray crystallography confirms absolute configurations for key intermediates .
Q. What role do tandem aza-Wittig reactions play in constructing complex pyrazolo[4,3-d]pyrimidine scaffolds?
- Methodological Answer : Aza-Wittig reactions enable efficient cyclization of β-azidoalkyl intermediates into hexahydropyrido[4,3-d]pyrimidin-2-ones. For example, treatment with PPh₃ generates reactive iminophosphorane intermediates, which undergo intramolecular cyclization to form fused rings. This method tolerates diverse substituents (e.g., aryl, alkyl) and enables late-stage aromatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
